

AcLys-PABC-VC-Aur0101 premature payload release issues

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Compound of Interest

Compound Name: AcLys-PABC-VC-Aur0101

Cat. No.: B11930063

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Technical Support Center: AcLys-PABC-VC-Aur0101

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Antibody-Drug Conjugates (ADCs) utilizing the **AcLys-PABC-VC-Aur0101** drug-linker.

Frequently Asked Questions (FAQs)

Q1: What is **AcLys-PABC-VC-Aur0101** and what are its components?

A1: **AcLys-PABC-VC-Aur0101** is a drug-linker conjugate used in the creation of Antibody-Drug Conjugates (ADCs).[1][2][3] It consists of four main parts:

- Aur0101: A potent cytotoxic agent belonging to the auristatin family of microtubule inhibitors.
 [1][4]
- Valine-Citrulline (VC) Linker: A dipeptide that is designed to be cleaved by specific enzymes,
 such as Cathepsin B, which are highly active inside the lysosomes of cancer cells.[5][6][7][8]
- PABC (p-aminobenzyloxycarbonyl) Spacer: A "self-immolative" spacer that, once the VC linker is cleaved, rapidly decomposes to release the Aur0101 payload in its active form.[9]
 [10][11]

Troubleshooting & Optimization





 AcLys (Acetylated Lysine): This component is part of the linker system, connecting to the PABC-VC-Aur0101 construct.

Q2: How is the Aur0101 payload released inside the target cell?

A2: The release mechanism is a multi-step process designed for targeted drug delivery:

- The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically through receptor-mediated endocytosis.
- The ADC is trafficked to the lysosome, an acidic organelle rich in proteases.
- Within the lysosome, enzymes such as Cathepsin B cleave the Valine-Citrulline (VC) linker.
- Cleavage of the VC linker triggers the PABC spacer to undergo a rapid, self-immolative electronic cascade.
- This self-immolation releases the Aur0101 payload in its fully active, unmodified form, allowing it to bind to tubulin and induce cell death.[9][11]

Q3: We are observing high toxicity and low efficacy in our mouse models. Could this be related to the **AcLys-PABC-VC-Aur0101** linker?

A3: Yes, this is a known issue. The Valine-Citrulline (VC) linker, while relatively stable in human plasma, is susceptible to premature cleavage in rodent plasma (mouse and rat).[12][13][14] This is due to the activity of a specific enzyme, Carboxylesterase 1c (Ces1c), which is present in mouse plasma but not in human plasma.[5][6][12] This premature cleavage leads to the systemic release of the toxic Aur0101 payload, causing off-target toxicity and reducing the amount of ADC that reaches the tumor, thereby lowering efficacy.[6] This discrepancy is a critical consideration for preclinical evaluation.

Q4: How can the premature payload release in mouse models be mitigated?

A4: Several strategies can be employed to address the instability of the VC linker in mouse plasma:



- Linker Modification: Introducing chemical modifications to the linker can increase its stability. For example, adding a glutamic acid residue to create a glutamic acid-valine-citrulline (EVC) linker has been shown to significantly reduce premature cleavage in mice without compromising intracellular payload release.[13]
- Use of Ces1c Knockout Mice: Performing studies in mice lacking the Ces1c enzyme can provide a more accurate assessment of ADC efficacy and toxicity, as these models better mimic the linker's stability in human plasma.[6]
- Careful Data Interpretation: When using standard mouse models, it is crucial to be aware of
 this potential liability and to design experiments that can differentiate between on-target
 efficacy and off-target toxicity due to premature payload release.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: High Levels of Free Aur0101 Detected in Mouse Plasma Samples

- Question: Our pharmacokinetic analysis of an ADC with the AcLys-PABC-VC-Aur0101 linker shows a rapid decrease in intact ADC and a corresponding increase in free Aur0101 in mouse plasma. What is the likely cause and how can we confirm it?
- Answer:
 - Likely Cause: The most probable cause is the enzymatic cleavage of the VC linker by mouse plasma carboxylesterase Ces1c.[5][6][12] This leads to premature payload release in the systemic circulation.
 - Troubleshooting Steps:
 - Perform an In Vitro Plasma Stability Assay: Incubate your ADC in both mouse and human plasma at 37°C and measure the drug-to-antibody ratio (DAR) over time. A significant drop in DAR in mouse plasma compared to human plasma will confirm the instability. (See Experimental Protocol 1).



- Comparative Analysis: If available, compare the stability of your ADC with one that uses a more stable linker, such as a non-cleavable linker or a modified VC linker (e.g., EVC).
 [13]
- LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to identify the specific cleavage products in the plasma samples. This can confirm that the cleavage is occurring at the VC linker.

Issue 2: Inconsistent In Vivo Efficacy Results Between Different Batches of ADC

- Question: We have observed significant variability in tumor growth inhibition in our mouse xenograft models using different batches of the same ADC. What could be the cause?
- Answer:
 - Potential Causes:
 - Variable Drug-to-Antibody Ratio (DAR): Inconsistent conjugation methods can lead to different average numbers of payload molecules per antibody, affecting potency.
 - ADC Aggregation: ADCs with hydrophobic payloads can be prone to aggregation, which can alter their pharmacokinetic properties and efficacy.
 - Linker-Payload Instability During Storage: The stability of the linker may be compromised if the ADC is not stored under optimal conditions.
 - Troubleshooting Steps:
 - Thorough Batch Characterization: For each batch, meticulously characterize the average DAR, percentage of unconjugated antibody, and aggregation levels using methods like Hydrophobic Interaction Chromatography (HIC), Reverse Phase-High Performance Liquid Chromatography (RP-HPLC), and Size Exclusion Chromatography (SEC).
 - Assess In Vitro Potency: Before in vivo studies, test each batch in a cell-based cytotoxicity assay to ensure consistent potency.



 Optimize Storage Conditions: Ensure the ADC is stored at the recommended temperature and in a suitable buffer to prevent degradation.

Quantitative Data Summary

The stability of the ADC linker is critical for its performance. The following table summarizes the comparative stability of different VC-PABC-based linkers in mouse plasma.

Linker Modification	Conjugation Site	% Intact ADC After 4.5 Days in Mouse Plasma	Reference
Standard VC-PABC	Site F (Labile)	~20%	[6]
Modified Linker 5	Site F (Labile)	~40%	[6]
Modified Linker 7	Site F (Labile)	~80%	[6]
Standard VC-PABC	Site D (Intermediate Stability)	~50%	[10]
Modified Linker 7	Site D (Intermediate Stability)	~90%	[10]

Note: The stability of the linker can also be influenced by the site of conjugation on the antibody.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

- Objective: To assess the stability of the ADC and quantify premature payload release in plasma from different species.
- Materials:
 - ADC of interest
 - Human, mouse, and rat plasma (sodium heparin anticoagulant recommended)



- Phosphate-buffered saline (PBS)
- Protein A or Protein G magnetic beads
- Incubator at 37°C
- LC-MS/MS system
- Methodology:
 - Dilute the ADC to a final concentration of 100 µg/mL in plasma from each species (human, mouse, rat) and in PBS (as a control for inherent stability).
 - Incubate all samples at 37°C.
 - Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
 - To each aliquot, add Protein A/G magnetic beads to capture the ADC.
 - Wash the beads with PBS to remove plasma proteins and unbound payload.
 - Elute the ADC from the beads.
 - Analyze the eluted ADC using LC-MS to determine the average drug-to-antibody ratio
 (DAR) at each time point.
 - Calculate the percentage of payload released over time relative to the T=0 sample.

Protocol 2: In Vitro Lysosomal Payload Release Assay

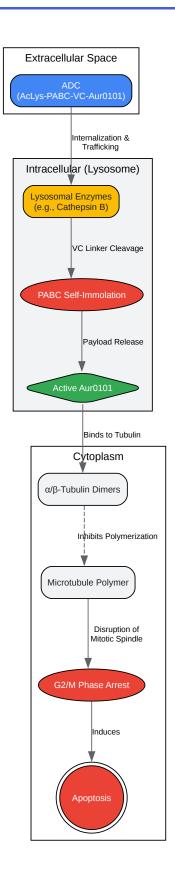
- Objective: To confirm that the payload is efficiently released from the ADC in a simulated lysosomal environment.
- Materials:
 - ADC of interest
 - Purified Cathepsin B enzyme or isolated liver lysosomes (commercially available)



- Lysosomal assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing a reducing agent like DTT)
- Incubator at 37°C
- LC-MS/MS system
- Methodology:
 - \circ Incubate the ADC (e.g., at 50 μ g/mL) in the lysosomal assay buffer containing active Cathepsin B or liver lysosomes.
 - Incubate the mixture at 37°C.
 - Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
 - Stop the enzymatic reaction (e.g., by adding a protease inhibitor or by protein precipitation with cold acetonitrile).
 - Centrifuge the samples to pellet the protein and enzyme.
 - Analyze the supernatant using LC-MS/MS to quantify the amount of released Aur0101.
 - Calculate the percentage of payload release over time.

Visualizations

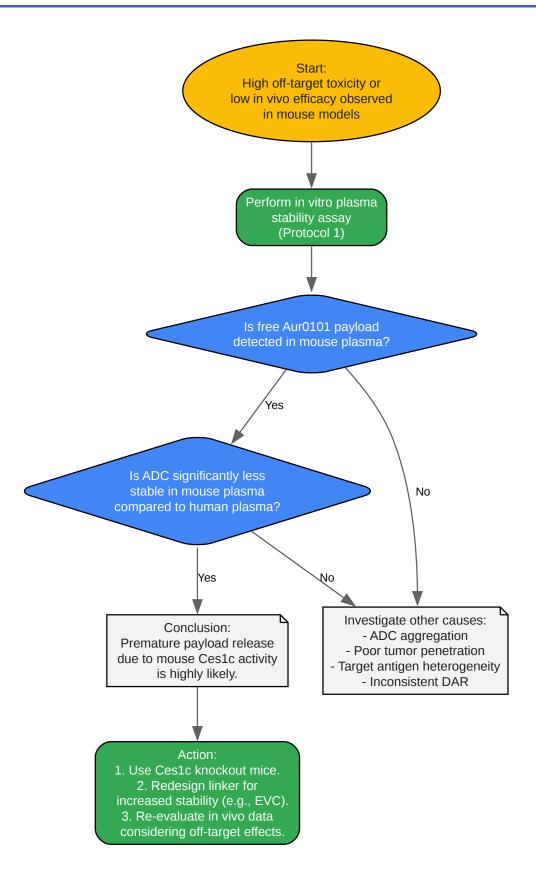




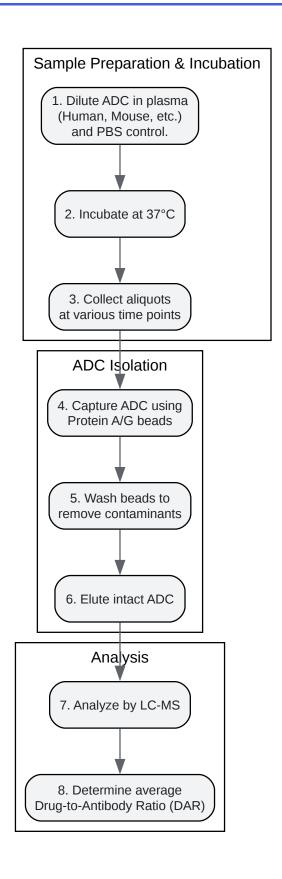
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Caption: Intracellular release and mechanism of action of Aur0101.









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